Azelaoyl PAF
Overview
Description
Azelaoyl platelet activating factor, also known as 1-O-hexadecyl-2-O-(9-carboxyactanoyl)-sn-glyceryl-3-phosphocholine, is an alkyl phosphatidylcholine. It is a component of the lipid pool within oxidized low-density lipoprotein particles. This compound acts as a high-affinity ligand and agonist for peroxisome proliferator-activated receptor gamma, a nuclear transcription factor that regulates metabolic and cell differentiation genes .
Mechanism of Action
Azelaoyl PAF, also known as azelaoyl-PAF, is a low molecular weight phospholipid that has been identified as a high affinity ligand and agonist for peroxisome proliferator-activated receptor-gamma (PPARγ) .
Target of Action
This compound’s primary target is PPARγ , a nuclear transcription factor that regulates metabolic and cell differentiation genes . PPARγ plays a crucial role in promoting adipogenesis by inducing the differentiation of preadipocytes . It is also involved in regulating the transcription of genes that control insulin action .
Mode of Action
This compound interacts with its target, PPARγ, by binding to the thiazolidinedione-binding site of PPARγ . This interaction is as potent as the synthetic PPARγ agonist, rosiglitazone, which is used as an insulin sensitizer to treat type II diabetes .
Biochemical Analysis
Biochemical Properties
Azelaoyl PAF plays a significant role in biochemical reactions by acting as a high affinity ligand and agonist for PPARγ. This nuclear transcription factor regulates metabolic and cell differentiation genes. This compound has been shown to promote adipogenesis by inducing the differentiation of preadipocytes. It is also involved in regulating the transcription of genes that control insulin action . Activation of PPARγ by this compound promotes foam cell formation, an event that occurs in atherosclerotic lesions when macrophages differentiate and accumulate oxLDL. Macrophages internalize oxLDL via the scavenger receptor CD36, and CD36 expression is further induced by PPARγ activation .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to increase the intracellular levels of frataxin protein and mRNA in human neuroblastoma cells and primary fibroblasts from Friedreich’s ataxia patients . This increase in frataxin protein is achieved through a transcriptional mechanism. Additionally, this compound promotes adipogenesis by inducing the differentiation of preadipocytes and regulates the transcription of genes that control insulin action . Activation of PPARγ by this compound also promotes foam cell formation in atherosclerotic lesions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the thiazoladinedione-binding site of PPARγ. This binding is as potent as the synthetic PPARγ agonist, rosiglitazone, which is used as an insulin sensitizer to treat type II diabetes . This compound is more potent in activating PPARγ than other known ligands such as 9-hydroxyoctadeca-9Z,11E-dienoic acid (9-HODE), 13-HODE, and 15-deoxy-Δ12,14-prostaglandin J2 . By activating PPARγ, this compound regulates the transcription of genes involved in metabolic and cell differentiation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable when supplied in ethanol for one year when stored at –20 °C. When the solvent is changed to DMSO or dimethyl formamide, this compound is stable for six months at –20 °C. If the solvent is changed to an organic-free aqueous buffer, this compound should be used within the day . The effects of this compound on cellular function have been observed over time, with significant increases in frataxin protein and mRNA levels in treated cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving Friedreich’s ataxia, this compound significantly increased the intracellular frataxin levels by twofold in neuroblastoma cell lines and fibroblasts from patients . The dosage effects on other cellular processes, such as adipogenesis and foam cell formation, have also been observed, with higher doses leading to more pronounced effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It acts as a high affinity ligand and agonist for PPARγ, which regulates the transcription of genes involved in metabolic processes . The activation of PPARγ by this compound promotes adipogenesis and regulates insulin action . Additionally, this compound is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles .
Transport and Distribution
This compound is transported and distributed within cells and tissues as a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles . It interacts with transporters and binding proteins such as the scavenger receptor CD36, which facilitates the internalization of oxLDL by macrophages . The distribution of this compound within cells is influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
This compound is localized within the lipid pool of oxidized low-density lipoprotein (oxLDL) particles . Its activity and function are influenced by its subcellular localization, as it interacts with PPARγ in the nucleus to regulate the transcription of metabolic and cell differentiation genes .
Preparation Methods
Azelaoyl platelet activating factor is supplied as a solution in ethanol. The solvent can be changed by evaporating the ethanol under a gentle stream of nitrogen and immediately adding either dimethyl sulfoxide or dimethyl formamide that has been purged with an inert gas. The solubility of azelaoyl platelet activating factor in these solvents is at least 8 mg/mL. It is also soluble in aqueous buffers, such as phosphate-buffered saline at pH 7.2, at 10 mg/mL .
Chemical Reactions Analysis
Azelaoyl platelet activating factor undergoes various chemical reactions, including oxidation and substitution. It binds to the thiazolidinedione-binding site of peroxisome proliferator-activated receptor gamma and is as potent as the synthetic peroxisome proliferator-activated receptor gamma agonist, rosiglitazone . Common reagents used in these reactions include ethanol, dimethyl sulfoxide, and dimethyl formamide .
Scientific Research Applications
Azelaoyl platelet activating factor has several scientific research applications. It is used to study its binding affinity with anti-inflammatory peptides and its role as a therapeutic agent for Friedreich’s ataxia, a neurodegenerative disease due to frataxin deficiency . It is also involved in promoting adipogenesis by inducing the differentiation of preadipocytes and regulating the transcription of genes that control insulin action .
Comparison with Similar Compounds
Azelaoyl platelet activating factor is more potent in activating peroxisome proliferator-activated receptor gamma than other similar compounds such as 9-hydroxyoctadeca-9Z,11E-dienoic acid, 13-hydroxyoctadeca-9Z,11E-dienoic acid, and 15-deoxy-Δ12,14-prostaglandin J2 . These compounds are also ligands for peroxisome proliferator-activated receptor gamma but have lower potency compared to azelaoyl platelet activating factor .
Properties
IUPAC Name |
[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFOCDTXDPKJKA-WJOKGBTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66NO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590849 | |
Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354583-69-0 | |
Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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